molecular formula C24H29NO4S B2477151 2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 2-methanesulfinylbenzoate CAS No. 956765-08-5

2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 2-methanesulfinylbenzoate

Cat. No.: B2477151
CAS No.: 956765-08-5
M. Wt: 427.56
InChI Key: YFJCKAFNTAVHNP-UHFFFAOYSA-N
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Description

2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 2-methanesulfinylbenzoate is a useful research compound. Its molecular formula is C24H29NO4S and its molecular weight is 427.56. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

[2-[1-[2-(cyclohexen-1-yl)ethyl]-2,5-dimethylpyrrol-3-yl]-2-oxoethyl] 2-methylsulfinylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29NO4S/c1-17-15-21(18(2)25(17)14-13-19-9-5-4-6-10-19)22(26)16-29-24(27)20-11-7-8-12-23(20)30(3)28/h7-9,11-12,15H,4-6,10,13-14,16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFJCKAFNTAVHNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CCC2=CCCCC2)C)C(=O)COC(=O)C3=CC=CC=C3S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{1-[2-(cyclohex-1-en-1-yl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}-2-oxoethyl 2-methanesulfinylbenzoate is a novel chemical entity that has garnered interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes a pyrrole ring, a methanesulfinyl group, and a benzoate moiety. The presence of these functional groups suggests potential interactions with various biological targets.

Research on structurally similar compounds indicates that the methanesulfinyl group can enhance the compound's reactivity and stability, potentially influencing its interaction with enzymes and receptors. For instance, compounds with similar structures have shown to inhibit enzymes such as carbonic anhydrase IX, which is implicated in cancer progression .

Antitumor Activity

Preliminary studies suggest that derivatives related to this compound may exhibit significant antitumor activity. In particular, compounds containing the pyrrole structure have been reported to suppress cell growth and enhance glucose uptake in monoclonal antibody production systems . This indicates a possible role in enhancing metabolic processes within cancer cells.

Enzyme Inhibition

The compound's structural features suggest it may act as an enzyme inhibitor. For example, analogs have been shown to selectively inhibit carbonic anhydrases, which are crucial for maintaining acid-base balance in organisms and are often overexpressed in tumors. Such inhibition could lead to reduced tumor growth and metastasis.

Study on Pyrrole Derivatives

A study focused on pyrrole derivatives demonstrated that modifications at specific positions significantly affected their biological activity. For instance, the introduction of methyl groups at the 2 and 5 positions of the pyrrole ring enhanced cell-specific productivity in cell culture systems . This suggests that similar modifications in our compound could yield enhanced biological effects.

Antifungal Activity

Another relevant study investigated the antifungal properties of sulfonamide derivatives. These compounds exhibited selective antifungal activity against Candida albicans, highlighting the potential for similar activities in our compound due to its sulfonyl group .

Research Findings Summary

Activity Finding Reference
AntitumorSuppressed cell growth; enhanced glucose uptake in mAb production
Enzyme InhibitionPotential inhibition of carbonic anhydrase IX; implications for cancer treatment
AntifungalSelective inhibition against C. albicans

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